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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on HSK0935, a potent
and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The performance of
HSK0935 is compared with other well-established SGLT2 inhibitors: Dapagliflozin,
Canagliflozin, and Empagliflozin. This document summarizes key quantitative data, details
relevant experimental methodologies, and visualizes the underlying biological pathways and
experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of HSK0935
in comparison to other leading SGLT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of SGLT2 Inhibitors

Selectivity
Compound hSGLT2 IC50 (nM) hSGLT1 IC50 (nM)

(SGLT1/SGLT2)
HSK0935 1.3 1095.9 843-fold
Dapagliflozin 11-1.2 1390 - 1400 ~1200-fold[1][2]
Canagliflozin 22-4.2 663 - 710 ~150 to 413-fold[3][4]
Empagliflozin 3.1 8300 >2500-fold[2][5]
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Table 2: In Vivo Efficacy - Urinary Glucose Excretion (UGE) in Rats

Compound Dose (mg/kg) Species Increase in UGE
Robust urinary
HSK0935 1,3,10 Sprague-Dawley Rats )
glucose excretion
o Zucker Diabetic Fatty Significant increase in
Dapagliflozin 0.1 o
(ZDF) Rats UGE within 6h[1]
Significant dose-
Dapagliflozin 1.0 Normal Rats dependent
glucosuria[6]
Table 3: Pharmacokinetic Parameters in Rats
Dose (mglkg, Bioavailability
Compound Tmax (h) t1/2 (h)
oral) (%)
HSK0935 Not Specified Not Specified Not Specified Not Specified
Dapagliflozin 1 ~1.7 ~4.6 ~84%][7]
Dapagliflozin 1 Not Specified 5.02 Not Specified[8]

Note: Detailed pharmacokinetic data for HSK0935 in rats were not publicly available in the

reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SGLT2

inhibitors. While the specific parameters for HSK0935 are from its primary publication, the

general protocols are representative of those used in the field.

In Vitro SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of compounds

on SGLT2 expressed in a host cell line.
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Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound
against human SGLT2 (hSGLT?2).

Materials:

Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.

[*4C]-alpha-methyl-D-glucopyranoside ([**C]JAMG), a non-metabolizable glucose analog.

Test compounds (e.g., HSK0935, Dapagliflozin) dissolved in DMSO.

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

Scintillation fluid and a scintillation counter.

Procedure:

Cell Culture: CHO-hSGLT2 cells are cultured to confluence in 96-well plates.

o Compound Preparation: A serial dilution of the test compounds is prepared in the assay
buffer.

e Assay Initiation: The cell monolayers are washed with a sodium-free buffer and then
incubated with the assay buffer containing various concentrations of the test compound and
[**C]JAMG for a defined period (e.g., 1-2 hours) at 37°C.[6]

o Assay Termination: The uptake of [**C]JAMG is stopped by washing the cells with ice-cold,
sodium-free buffer.

e Quantification: The cells are lysed, and the intracellular radioactivity is measured using a
scintillation counter.

o Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a
four-parameter logistic equation.

In Vivo Urinary Glucose Excretion (UGE) Study in Rats
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This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of
SGLT2 inhibitors.

Objective: To determine the effect of a test compound on urinary glucose excretion in a rodent
model.

Materials:

Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

Test compound formulated for oral administration.

Metabolic cages for urine collection.

Glucose analyzer.
Procedure:

o Acclimatization: Animals are housed in metabolic cages for acclimatization for at least 24
hours before the experiment.

e Dosing: A single oral dose of the test compound or vehicle is administered to the rats.

» Urine Collection: Urine is collected over a specified period (e.g., 6, 12, or 24 hours) post-
dosing.[1]

o Sample Analysis: The volume of urine is measured, and the glucose concentration in the
urine is determined using a glucose analyzer.

o Data Analysis: The total amount of glucose excreted in the urine is calculated and compared
between the treated and vehicle control groups.

Visualizations

The following diagrams illustrate the signaling pathway, a typical experimental workflow, and
the logical relationship of the comparative analysis.
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Caption: Mechanism of SGLT2 Inhibition by HSK0935 in the Kidney.
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Caption: Workflow for In Vitro SGLT2 Inhibition Assay.
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Caption: Logical Framework for Comparative Analysis of SGLT2 Inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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